molecular formula C12H10O5 B105740 methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 15991-13-6

methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No.: B105740
CAS No.: 15991-13-6
M. Wt: 234.2 g/mol
InChI Key: YRNMDWOVAZLMDY-UHFFFAOYSA-N
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Description

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its fluorescent properties and is used in various scientific applications, particularly in the field of biochemistry and molecular biology .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate can be synthesized through the esterification of 7-hydroxy-4-methylcoumarin with methyl chloroacetate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone, under reflux conditions . Another method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate stands out due to its specific ester group, which enhances its solubility and reactivity in various chemical reactions. Its fluorescent properties are also more pronounced compared to some of its analogs, making it particularly useful in biochemical assays and molecular biology research .

Properties

IUPAC Name

methyl 2-(7-hydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-16-11(14)4-7-5-12(15)17-10-6-8(13)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNMDWOVAZLMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419843
Record name methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15991-13-6
Record name methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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